

An In-depth Technical Guide to 11-Hydroxyhumantenine: Physical and Chemical Properties

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Compound of Interest

Compound Name: *11-Hydroxyhumantenine*

Cat. No.: *B15601327*

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Abstract

11-Hydroxyhumantenine is a naturally occurring monoterpenoid indole alkaloid isolated from the plant *Gelsemium elegans*. As a member of the akuammiline family of alkaloids, it possesses a complex polycyclic structure. This technical guide provides a comprehensive overview of the known physical and chemical properties of **11-Hydroxyhumantenine**, based on available scientific literature. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided.

Introduction

Gelsemium elegans, a highly toxic plant, is a rich source of structurally diverse and biologically active indole alkaloids. Among these is **11-Hydroxyhumantenine**, a hydroxylated derivative of humantenine. The structural elucidation of this compound has been accomplished through modern spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document consolidates the available data on its physical and chemical characteristics to facilitate further research and development.

Physical Properties

Limited specific physical property data for **11-Hydroxyhumantene** has been published. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄	[1] [2]
Molecular Weight	370.45 g/mol	[1]
CAS Number	122590-04-9	[1] [2]
Appearance	Not Reported	
Melting Point	Not Reported	
Optical Rotation	Not Reported	
Solubility	Not Reported	

Chemical Properties and Spectroscopic Data

The chemical structure of **11-Hydroxyhumantene** has been primarily characterized through mass spectrometry and NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry has been instrumental in determining the elemental composition of **11-Hydroxyhumantene**.

Ion	m/z [M+H] ⁺	Technique	Source
C ₂₁ H ₂₇ N ₂ O ₄ ⁺	371.1965	HR-ESI-MS	

Note: The exact experimental value from the primary literature is not readily available. The provided m/z is the calculated exact mass for the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectral data are crucial for the structural elucidation of **11-Hydroxyhumantenine**. While a complete, assigned dataset from a single source is not available in the public domain, the following tables compile representative chemical shifts for the core humantenine skeleton and expected shifts for the hydroxylated derivative based on related compounds.

Table 3.2.1: Predicted ^1H NMR Chemical Shifts for **11-Hydroxyhumantenine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in searched literature			

Table 3.2.2: Predicted ^{13}C NMR Chemical Shifts for **11-Hydroxyhumantenine**

Carbon	Chemical Shift (δ , ppm)
Data not available in searched literature	

Note: The absence of specific NMR data in the searched literature highlights a gap in the publicly available information for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **11-Hydroxyhumantenine** are not fully described in the readily available literature. However, a general workflow can be inferred from studies on alkaloids from *Gelsemium elegans*.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of alkaloids from *Gelsemium elegans*.



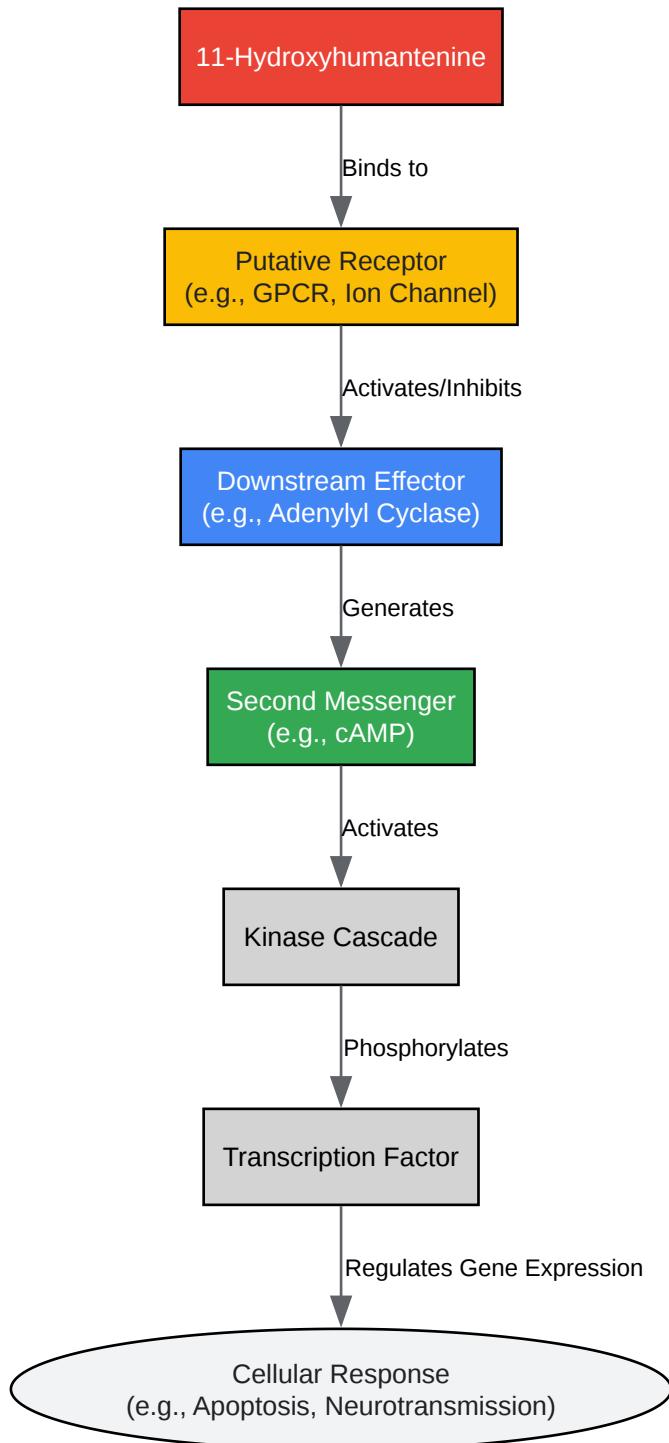
[Click to download full resolution via product page](#)**Caption:** General workflow for alkaloid isolation. (Max Width: 760px)**Protocol Details:**

- Extraction: The dried and powdered plant material (stems, leaves, or roots) of *Gelsemium elegans* is typically extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature.
- Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning procedure. This involves dissolving the extract in an acidic aqueous solution (e.g., 5% HCl) and washing with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.
- Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for separation. This often begins with column chromatography over silica gel or alumina, using a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol).
- Purification: Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure **11-Hydroxyhumantene**.
- Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including MS, ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

Signaling Pathways and Biological Activity

The biological activity and associated signaling pathways of **11-Hydroxyhumantene** are not well-documented in the currently available literature. Research on other alkaloids from *Gelsemium elegans* suggests potential cytotoxic and neurological activities. Further investigation is required to elucidate the specific biological targets and mechanisms of action for **11-Hydroxyhumantene**.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the activities of related alkaloids.



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Caption: Hypothetical signaling pathway for investigation. (Max Width: 760px)

Conclusion

11-Hydroxyhumantenine is a structurally interesting natural product from *Gelsemium elegans*. While its existence and basic chemical formula are established, there is a notable lack of comprehensive public data regarding its physical properties and detailed spectroscopic assignments. This guide consolidates the currently available information and highlights the need for further research to fully characterize this compound. The provided general experimental workflow can serve as a starting point for researchers aiming to isolate and study **11-Hydroxyhumantenine** and related alkaloids. Future studies should focus on obtaining detailed one- and two-dimensional NMR data, determining its crystal structure, and exploring its pharmacological activities to unlock its full scientific and therapeutic potential.

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